molecular formula C9H7N3O4 B3248877 N-(4-cyano-2-nitrophenyl)glycine CAS No. 19005-68-6

N-(4-cyano-2-nitrophenyl)glycine

Cat. No.: B3248877
CAS No.: 19005-68-6
M. Wt: 221.17 g/mol
InChI Key: IDALYWATMXCOCC-UHFFFAOYSA-N
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Description

N-(4-cyano-2-nitrophenyl)glycine is an organic compound with the molecular formula C9H7N3O4 It is a derivative of glycine, where the amino group is substituted with a 4-cyano-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2-nitrophenyl)glycine typically involves the reaction of 4-cyano-2-nitroaniline with glycine under specific conditions. One common method includes the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as coupling agents in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of an amide bond between the amino group of glycine and the carboxyl group of the substituted aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2-nitrophenyl)glycine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.

    Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.

Major Products Formed

    Reduction: 4-amino-2-cyanophenylglycine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

N-(4-cyano-2-nitrophenyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyano-2-nitrophenyl)glycine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of glycine.

    4-cyano-2-nitroaniline: The precursor used in the synthesis of N-(4-cyano-2-nitrophenyl)glycine.

    N-(4-cyano-2-nitrophenyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

This compound is unique due to the presence of both the cyano and nitro groups, which confer specific chemical reactivity and potential biological activity. Its glycine backbone also makes it a versatile building block for further chemical modifications .

Properties

IUPAC Name

2-(4-cyano-2-nitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c10-4-6-1-2-7(11-5-9(13)14)8(3-6)12(15)16/h1-3,11H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALYWATMXCOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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